

Application Notes: Immunohistochemical Detection of Anaplastic Lymphoma Kinase (ALK)

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Compound of Interest

Compound Name: HG-14-10-04

Cat. No.: B607944

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Introduction

HG-14-10-04 is a potent and specific inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, fusions, or mutations, acts as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma[3][5]. Immunohistochemistry (IHC) is a widely used and effective method to detect the expression of ALK protein in tissue samples, serving as a crucial tool for identifying tumors that may be responsive to ALK inhibitors like **HG-14-10-04**. This document provides a detailed protocol for the immunohistochemical staining of ALK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Data Presentation

The expression of ALK protein can be evaluated semi-quantitatively by assessing the intensity and percentage of stained tumor cells. The following table summarizes a common scoring system used for ALK IHC in neuroblastoma.

IHC Score	Staining Intensity	Percentage of Positive Tumor Cells	ALK Expression Level
0	Negative	0%	Negative
1+	Weak	< 20%	Low
2+	Weak-Moderate	20% - 50%	Low
3+	Moderate-Strong	> 50%	High
4+	Strong	> 75%	High

Table adapted from a study on ALK expression in neuroblastoma[3]. High ALK expression was considered for scores of 3+ and 4+[3].

In studies on non-small cell lung cancer, a binary scoring system is often employed, where specimens are scored as positive if strong, granular cytoplasmic brown staining is present in any percentage of tumor cells[4]. The D5F3 IHC test is highly concordant with ALK fluorescence in situ hybridization (FISH) for detecting ALK rearrangements in NSCLC[3].

Experimental Protocols

Immunohistochemistry Protocol for ALK Detection in FFPE Tissues

This protocol is a general guideline. Optimal conditions for specific antibodies and tissue types should be determined by the end-user.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μ m) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water

- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
- Hydrogen peroxide solution (3%)
- Wash buffer (e.g., PBS or TBS)
- Blocking solution (e.g., 5% normal goat serum in wash buffer)
- Primary antibody against ALK (e.g., clone D5F3, 5A4)
- Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars or staining dishes
- Humidified chamber
- Light microscope

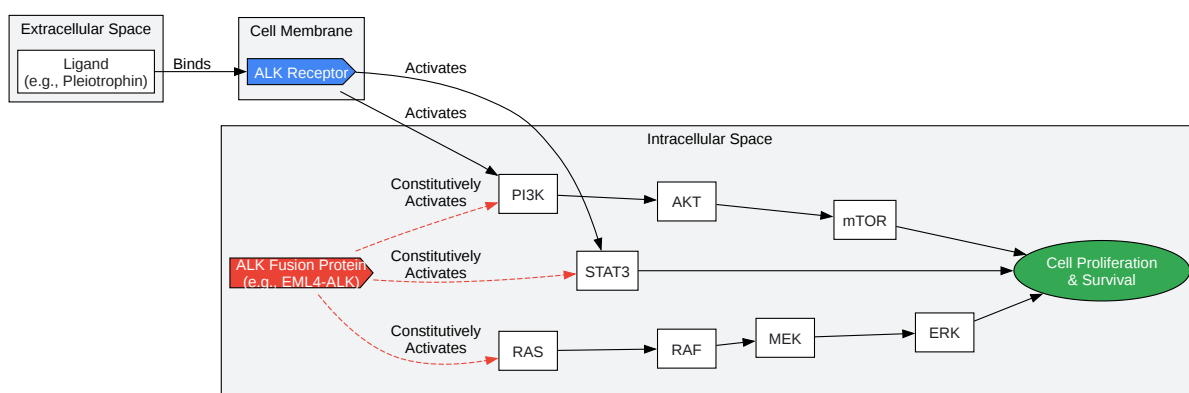
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
 - Immerse slides in 100% ethanol for 2 x 3 minutes.
 - Immerse slides in 95% ethanol for 2 x 3 minutes.
 - Immerse slides in 70% ethanol for 2 x 3 minutes.
 - Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval:

- Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.
- Immerse slides in the pre-heated solution and incubate for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with wash buffer.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse slides with wash buffer.
- Blocking:
 - Incubate slides with blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary ALK antibody in wash buffer or antibody diluent to the recommended concentration.
 - Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Incubate slides with the secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
- Detection:
 - Rinse slides with wash buffer.

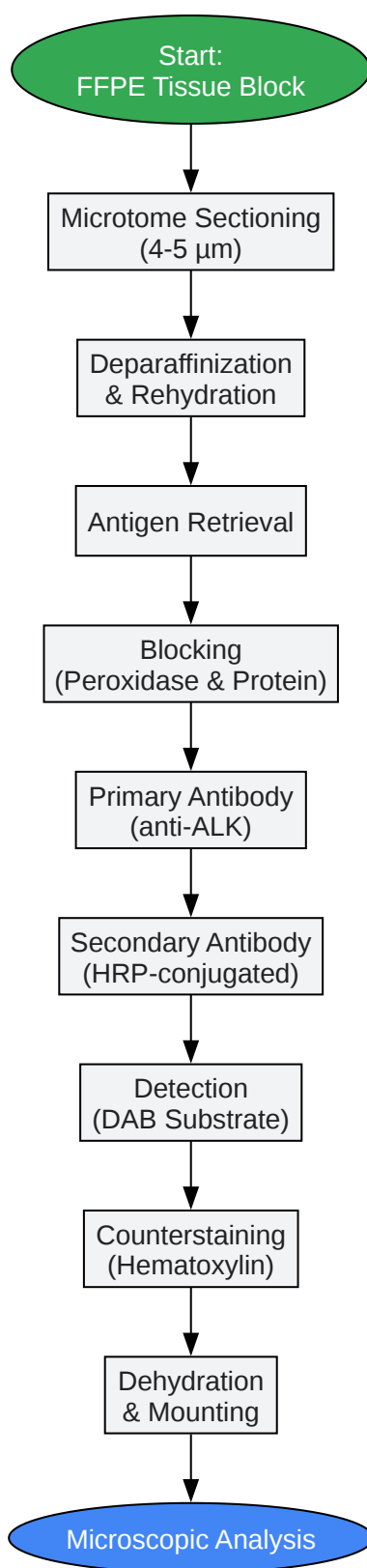
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse slides with deionized water to stop the reaction.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse slides with deionized water.
 - "Blue" the sections by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
 - Clear the slides in xylene (or substitute).
 - Apply a coverslip using a permanent mounting medium.
- Microscopic Examination:
 - Examine the slides under a light microscope. ALK protein expression is typically observed as granular cytoplasmic staining in tumor cells[3][4].

Mandatory Visualization



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Caption: Simplified ALK signaling pathway in normal and cancerous states.



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Caption: Experimental workflow for ALK immunohistochemistry.

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